molecular formula C5H8N2O2 B13540684 1-(1H-imidazol-5-yl)ethane-1,2-diol CAS No. 112241-18-6

1-(1H-imidazol-5-yl)ethane-1,2-diol

Cat. No.: B13540684
CAS No.: 112241-18-6
M. Wt: 128.13 g/mol
InChI Key: UPFSGNMBAPULTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Imidazol-5-yl)ethane-1,2-diol is a heterocyclic compound featuring an imidazole ring (a five-membered aromatic ring with two nitrogen atoms) linked to an ethane-1,2-diol moiety. Such compounds are of interest in medicinal chemistry due to imidazole’s role in enzyme inhibition and antimicrobial activity .

Properties

CAS No.

112241-18-6

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

1-(1H-imidazol-5-yl)ethane-1,2-diol

InChI

InChI=1S/C5H8N2O2/c8-2-5(9)4-1-6-3-7-4/h1,3,5,8-9H,2H2,(H,6,7)

InChI Key

UPFSGNMBAPULTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)C(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazol-5-yl)ethane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as imidazole and ethylene oxide.

    Reaction Conditions: The imidazole is reacted with ethylene oxide under basic conditions, often using a base like sodium hydroxide or potassium hydroxide to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazol-5-yl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The imidazole ring can participate in substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

1-(1H-imidazol-5-yl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural similarity to biologically active molecules makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(1H-imidazol-5-yl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and metabolic pathways. The hydroxyl groups can form hydrogen bonds, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents on Imidazole Diol Modifications Key Functional Groups Reference
1-(1H-Imidazol-5-yl)ethane-1,2-diol None Ethane-1,2-diol Imidazole, vicinal diol N/A
Compound 35 () 1-Methyl-5-nitro 4-Bromophenyl Nitro, bromophenyl, diol
Compound 36 () 1-Methyl-5-nitro 4-Methylphenyl diacetate Nitro, methylphenyl, diacetate
2-(5-Nitro-1H-imidazol-1-yl)ethanol () 5-Nitro Ethanol Nitro, ethanol
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethane-1,2-dione () Fluorophenyl, fluoropyridinyl Ethane-1,2-dione Dione, fluorinated aryl
Non-phenolic lignin model G () 3,4-Dimethoxyphenyl Ethane-1,2-diol Methoxy, diol

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro substituents (e.g., in Compounds 35 and 36) reduce electron density on the imidazole ring, enhancing electrophilic reactivity and antibacterial activity . In contrast, the absence of nitro groups in the target compound may favor nucleophilic interactions or reduce toxicity.
  • Hydrophilicity: The vicinal diol in this compound increases water solubility compared to diacetate (Compound 36) or dione (Compound 10) derivatives .
  • Steric Effects: Bulky substituents (e.g., bromophenyl in Compound 35) may hinder binding to biological targets compared to smaller groups like methyl .

Table 3: Functional Comparisons

Compound Name Biological Activity Reactivity with Radicals Reference
This compound Hypothesized: Antioxidant potential Likely reacts with HO• via diol chelation N/A
2,4-Furfurylidene-D-sorbitol () Hydroxyl radical scavenging (IC50: 12 μM) Diol-mediated radical quenching
Compound 35 () Antimicrobial (Nitroimidazole-derived) Nitro group enables anaerobic cytotoxicity
Impurity D () Pharmaceutical impurity (toxicological concern) Ethanol linker may reduce metabolic stability

Key Insights:

  • Antioxidant Potential: The diol group in this compound may mimic 2,4-furfurylidene-D-sorbitol’s radical scavenging mechanism, where vicinal hydroxyls donate electrons to neutralize radicals .
  • Antimicrobial Limitations: Unlike nitroimidazole derivatives (e.g., Compound 35), the absence of a nitro group in the target compound likely reduces efficacy against anaerobic pathogens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.